molecular formula C36H36N4O8Pd B13111973 Pd (II) Coproporphyrin I

Pd (II) Coproporphyrin I

Cat. No.: B13111973
M. Wt: 759.1 g/mol
InChI Key: JBIWMMIAAZYPEY-UHFFFAOYSA-L
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Description

Palladium (II) Coproporphyrin I is a metalloporphyrin compound where a palladium ion is coordinated to the coproporphyrin I ligand. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their ability to coordinate metal ions, forming metalloporphyrins, which have significant applications in various fields such as catalysis, photodynamic therapy, and as sensors.

Preparation Methods

The synthesis of Palladium (II) Coproporphyrin I typically involves the reaction of coproporphyrin I with a palladium salt. One common method includes the use of palladium chloride (PdCl2) in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using chromatographic techniques to obtain high purity Palladium (II) Coproporphyrin I .

Chemical Reactions Analysis

Palladium (II) Coproporphyrin I undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced back to the free base porphyrin or to lower oxidation state palladium species.

    Substitution: Ligand exchange reactions where the palladium ion can coordinate with different ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Scientific Research Applications

Palladium (II) Coproporphyrin I has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions.

    Biology: Employed in the study of metalloproteins and enzyme mimetics.

    Medicine: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

    Industry: Utilized in the development of sensors for detecting gases and other analytes

Mechanism of Action

The mechanism by which Palladium (II) Coproporphyrin I exerts its effects is largely dependent on its ability to coordinate with various substrates and catalyze reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and DNA .

Comparison with Similar Compounds

Palladium (II) Coproporphyrin I can be compared with other metalloporphyrins such as Platinum (II) Coproporphyrin I and Ruthenium (II) Coproporphyrin I. While all these compounds share similar structural features, their unique metal centers impart different chemical and physical properties. For instance, Palladium (II) Coproporphyrin I is particularly effective in catalysis and photodynamic therapy due to the specific electronic properties of palladium. In contrast, Platinum (II) Coproporphyrin I is known for its enhanced phosphorescence properties, making it useful in imaging applications .

Properties

Molecular Formula

C36H36N4O8Pd

Molecular Weight

759.1 g/mol

IUPAC Name

hydron;palladium(2+);3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate

InChI

InChI=1S/C36H38N4O8.Pd/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2

InChI Key

JBIWMMIAAZYPEY-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CCC(=O)[O-])C)CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Pd+2]

Origin of Product

United States

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